![molecular formula C10H18ClNO2 B1476772 2-Chloro-1-(3-methoxypiperidin-1-yl)butan-1-one CAS No. 2092722-70-6](/img/structure/B1476772.png)
2-Chloro-1-(3-methoxypiperidin-1-yl)butan-1-one
Overview
Description
2-Chloro-1-(3-methoxypiperidin-1-yl)butan-1-one, also known as 2-CPB, is a synthetic compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and has a melting point of 133-134°C. 2-CPB is a versatile compound, with a wide range of applications in chemistry, biology, and biochemistry.
Scientific Research Applications
Synthesis and Application of Chemical Compounds
Chemical Production and Downstream Processing : A study on the downstream processing of biologically produced chemicals like 1,3-propanediol and 2,3-butanediol, which have wide applications, touches on the importance of efficient synthesis and purification methods in the microbial production of chemical compounds. This could be relevant for understanding the production complexities of compounds similar to 2-Chloro-1-(3-methoxypiperidin-1-yl)butan-1-one (Zhi-Long Xiu & A. Zeng, 2008).
Ionic Liquid Membranes for Gas Separation : Research on ionic liquid membranes (SILMs) highlights the advancements in separation technologies that could be applied in the purification or separation processes of complex organic compounds, indicating the potential for crossover application in the synthesis and processing of chemical entities like 2-Chloro-1-(3-methoxypiperidin-1-yl)butan-1-one (P. Scovazzo, 2009).
Biopolymer Chitosan's Antimicrobial Potential : Although not directly related, the study of chitosan, an aminopolysaccharide biopolymer, for its antimicrobial potential, underscores the broader interest in chemical compounds for various applications, including as additives in pharmaceutical formulations, which might parallel the research interests in compounds like 2-Chloro-1-(3-methoxypiperidin-1-yl)butan-1-one (D. Raafat & H. Sahl, 2009).
Pesticide Wastewater Treatment : A study focused on treating wastewater from pesticide production, which includes various toxic pollutants, may offer insights into handling and mitigating the environmental impact of chemical compound production, including those related to the synthesis and use of 2-Chloro-1-(3-methoxypiperidin-1-yl)butan-1-one (L. Goodwin et al., 2018).
properties
IUPAC Name |
2-chloro-1-(3-methoxypiperidin-1-yl)butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-3-9(11)10(13)12-6-4-5-8(7-12)14-2/h8-9H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAFEWNZMRTRFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCC(C1)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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